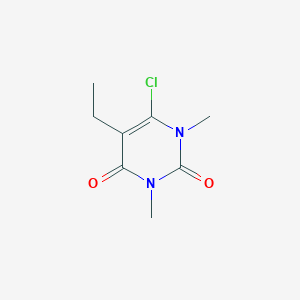

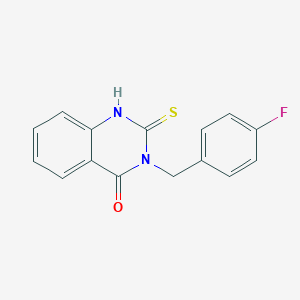

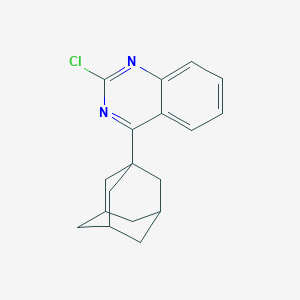

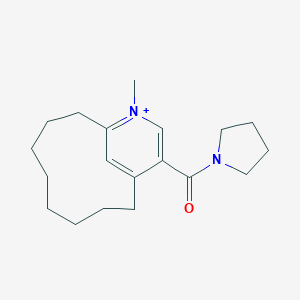

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Descripción general

Descripción

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the quinazolinone family, which has been extensively studied for its biological and pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis Methods

- A practical method for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, including 3-(4-fluorobenzyl) derivatives, utilizes dithiocarbamate chemistry. This process, involving the reaction of anthranilic acid derivatives with dithiocarbamate derivatives, is noted for its simplicity, good yields, and ease of product isolation (Azizi & Edrisi, 2017).

- Another method involves the one-pot synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using anthranilic acid esters, primary amines, and specific catalysts, highlighting an efficient approach for creating diverse derivatives (Tiwari et al., 2008).

Biological Activities

- Some 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives, a category that includes 3-(4-fluorobenzyl) variants, have been studied for antimicrobial and anticonvulsant activities. Certain compounds in this class have shown promising results against various bacteria and fungi, as well as potential anticonvulsant properties (Rajasekaran et al., 2013).

- Research on fluorodihydroquinazolin derivatives interacting with human serum albumin (HSA) has shown that these compounds, including 3-(4-fluorobenzyl)-2-thioxo derivatives, can induce conformational changes in HSA. This interaction, through a static quenching mechanism, is important for understanding the pharmacokinetics of these compounds (Wang et al., 2016).

Environmental and Synthesis Advancements

- An eco-friendly synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including 3-(4-fluorobenzyl) variants, utilizes choline chloride-based deep eutectic solvent. This method offers a green, rapid, selective, and catalyst-free approach (Molnar et al., 2017).

Chemical and Physical Properties

- The crystal structure of related 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives has been elucidated, providing insights into the molecular arrangements and intermolecular interactions that may also be relevant for understanding the properties of 3-(4-fluorobenzyl) variants (Saeed & Flörke, 2011).

Mecanismo De Acción

Mode of Action

It’s suggested that the compound may interact with its targets by constructing a bulky coordination structure . This interaction weakens ion-dipole interactions but promotes coulombic attraction . More detailed studies are needed to confirm and elaborate on these interactions.

Biochemical Pathways

It’s suggested that the compound may influence interfacial kinetics in certain applications , but the exact pathways and their downstream effects need further investigation.

Result of Action

It’s suggested that the compound may contribute to improved rate performance in certain applications , but the specific molecular and cellular effects need to be studied further.

Action Environment

It’s suggested that the compound’s action may be influenced by the concentration of certain ions , but more research is needed to understand how other environmental factors may affect its action.

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAXAKWXZVTJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Ethylamino)-5-methyl-6-[(phenylimino)methyl]-2-pyrazinecarbonitrile](/img/structure/B493275.png)

![5-Methyl-6-{[(4-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493288.png)

![5-Methyl-6-{[(2-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493289.png)

![5-[(Mesitylimino)methyl]-6-methyl-2,3-pyrazinedicarbonitrile](/img/structure/B493290.png)

![1-Benzhydryl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493295.png)